

An In-Depth Technical Guide to 2,5-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Difluorophenylboronic acid**

Cat. No.: **B069649**

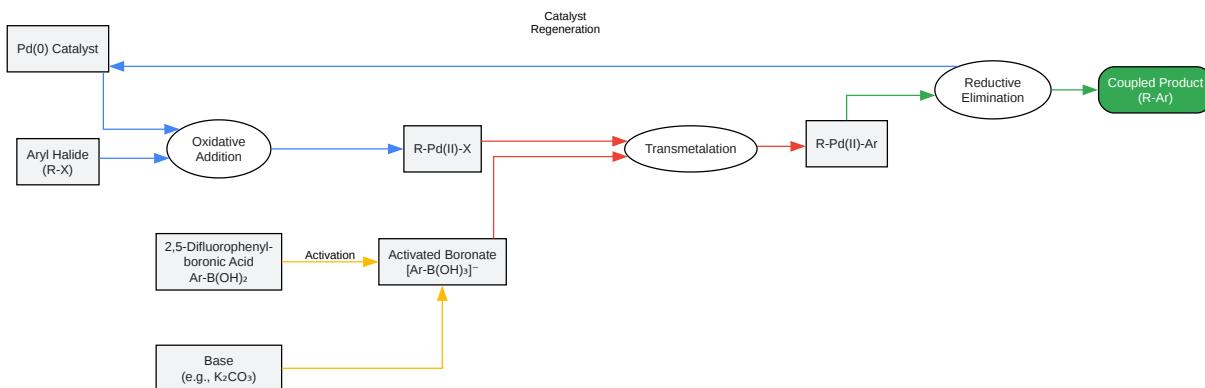
[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,5-Difluorophenylboronic acid**, a versatile fluorinated intermediate crucial in modern synthetic chemistry. Its unique electronic properties make it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[\[1\]](#)[\[2\]](#)

Core Physicochemical Data

The fundamental properties of **2,5-Difluorophenylboronic acid** are summarized below, providing a quick reference for experimental design and substance identification.


Property	Value	References
Molecular Weight	157.91 g/mol	[3] [4]
Molecular Formula	C ₆ H ₅ BF ₂ O ₂	[3] [4]
CAS Number	193353-34-3	[3]
Melting Point	105-110 °C	
Appearance	White to off-white powder/solid	[5]
Linear Formula	F ₂ C ₆ H ₃ B(OH) ₂	

Applications in Organic Synthesis

2,5-Difluorophenylboronic acid is a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures.[6][7][8] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs).[1][9] The presence of the difluoro-phenyl group can enhance the biological activity and pharmacokinetic properties of drug candidates.[2]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling facilitates the synthesis of biaryl compounds by reacting an organoboron species (like **2,5-Difluorophenylboronic acid**) with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[7][10] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[8]

[Click to download full resolution via product page](#)

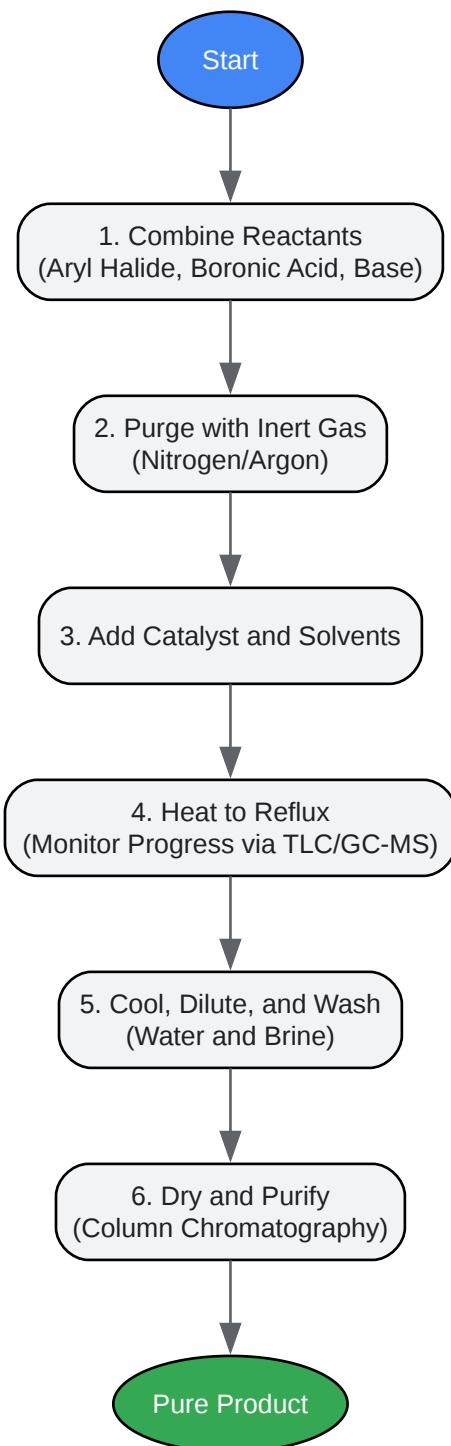
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of an aryl halide with **2,5-Difluorophenylboronic acid**.

Reaction conditions, including catalyst, base, and solvent, may require optimization for specific substrates.


Materials:

- Aryl halide (1.0 eq.)
- **2,5-Difluorophenylboronic acid** (1.2-1.5 eq.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq.)
- Base (e.g., K_2CO_3 , 2.0 eq.)
- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
- Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source.

Procedure:

- Reaction Setup: To a dry round-bottom flask, add the aryl halide, **2,5-Difluorophenylboronic acid**, and the base.
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.
- Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst followed by the degassed solvent system via syringe.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

[Click to download full resolution via product page](#)

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

2,5-Difluorophenylboronic acid requires careful handling in a laboratory setting. It is classified as an irritant, causing skin, eye, and respiratory irritation.[4]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, use a dust mask (e.g., N95) to avoid inhalation.
- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[4]
- Storage: Store in a tightly closed container in a cool, dry place.[11] For long-term stability, refrigeration is recommended.
- First Aid:
 - Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][11]
 - Skin: Wash off immediately with soap and plenty of water.[4]
 - Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[4]
 - Ingestion: Clean mouth with water and seek medical attention.[4]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before use.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. bangchemicals.com [bangchemicals.com]
- 4. fishersci.de [fishersci.de]
- 5. Page loading... [wap.guidechem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nbino.com [nbino.com]
- 10. benchchem.com [benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,5-Difluorophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069649#2-5-difluorophenylboronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com